4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol

Physicochemical property Drug-likeness Permeability

4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol (CAS 1507-78-4) is a synthetic catechol-containing pyrrolidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It is the 3,4-dihydroxy (catechol) analog of Profadol (CI-572), a known μ-opioid receptor mixed agonist-antagonist.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 1507-78-4
Cat. No. B12888475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol
CAS1507-78-4
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)C)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C14H21NO2/c1-3-6-14(7-8-15(2)10-14)11-4-5-12(16)13(17)9-11/h4-5,9,16-17H,3,6-8,10H2,1-2H3
InChIKeyUBGKRXUHHVICEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol (CAS 1507-78-4): Catechol Pyrrolidine Scaffold for Dopaminergic and Opioid Research


4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol (CAS 1507-78-4) is a synthetic catechol-containing pyrrolidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol [1]. It is the 3,4-dihydroxy (catechol) analog of Profadol (CI-572), a known μ-opioid receptor mixed agonist-antagonist [2]. The compound belongs to a class of 3,3-disubstituted pyrrolidines that have been investigated for dopaminergic activity, with the catechol moiety serving as a key pharmacophore for dopamine receptor engagement [3].

Why Profadol and N-Propyl Analogs Cannot Replace 4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol in Research Applications


The presence of the catechol (ortho-dihydroxy) moiety fundamentally distinguishes this compound from its mono-hydroxy analog Profadol and its N-propyl cousin 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine. The catechol group introduces susceptibility to catechol-O-methyltransferase (COMT)-mediated metabolism, alters hydrogen-bonding capacity (2 HBD vs. 1 for Profadol), and changes the LogP (XLogP3-AA of 2.9 for the target vs. approximately 3.3 for Profadol) [1][2]. Critically, the N-methyl substitution on the pyrrolidine ring, combined with the 3-propyl group, creates a distinct conformational constraint compared to N-propyl or N-H analogs, which directly impacts dopamine receptor subtype selectivity as demonstrated in related 3-phenylpyrrolidine series [3]. Substituting the target compound with a close analog would therefore alter the balance of dopaminergic vs. opioid receptor activity, metabolic stability, and oral bioavailability.

Quantitative Differentiation Evidence: 4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol vs. Closest Analogs


Hydrogen Bond Donor Count: Differentiating the Catechol from the Mono-Hydroxy Profadol Scaffold

The target compound possesses two hydrogen bond donors (HBD) from the catechol ortho-dihydroxy groups, compared to one HBD for Profadol, which contains only a meta-hydroxy group [1]. This difference directly impacts passive membrane permeability and blood-brain barrier penetration potential, as each additional HBD typically reduces permeability according to Lipinski's guidelines.

Physicochemical property Drug-likeness Permeability

LogP Comparison: Lipophilicity-Driven Differences in CNS Partitioning

The target compound has a computed XLogP3-AA of 2.9 [1]. In contrast, Profadol, lacking the second hydroxyl group, is more lipophilic with an estimated LogP of approximately 3.3 [2]. This ~0.4 Log unit difference is significant for CNS drug design, where the optimal LogP range for passive brain penetration is typically 2–4.

Lipophilicity CNS drug design Pharmacokinetics

Catechol O-Methyltransferase (COMT) Substrate Susceptibility: A Critical Metabolic Liability

Catechol-containing compounds, including the target, are recognized substrates for COMT, which catalyzes O-methylation and pharmacological inactivation [1]. The mono-hydroxy Profadol scaffold is not a COMT substrate. In related catechol pyrrolidine series, COMT-mediated first-pass metabolism has been documented to reduce oral bioavailability to 4–5% in beagle dogs [2]. This metabolic vulnerability is absent in non-catechol analogs.

Drug metabolism COMT Catechol pharmacology

N-Methyl vs. N-Propyl Substitution: Conformational and Receptor Subtype Selectivity Implications

The N-methyl group on the pyrrolidine ring of the target compound imposes distinct conformational and electronic properties compared to the N-propyl analog, 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine (CAS 94357-79-6), which has been directly characterized as a dopaminergic agonist with lower potency but longer duration than apomorphine [1]. SAR studies on 3-phenylpyrrolidine series demonstrate that N-alkyl substitution size modulates the D2/D3 receptor selectivity ratio [2].

Dopamine receptor SAR Pyrrolidine conformation

Optimal Application Scenarios for 4-(1-Methyl-3-propyl-3-pyrrolidinyl)pyrocatechol Based on Quantitative Evidence


Comparative Dopamine Receptor Subtype Profiling Studies

The target compound serves as a structurally distinct probe for mapping the steric and electronic requirements of dopamine D2-like receptor subtypes. Its N-methyl, 3-propyl substitution pattern differs from the more commonly studied N-propyl analog, enabling SAR studies that interrogate the impact of N-alkyl size on D2 vs. D3 vs. D4 receptor selectivity [1].

Catechol-Containing Prodrug and Formulation Development Research

As a catechol-bearing pyrrolidine, this compound is a valuable model substrate for studying COMT-mediated first-pass metabolism and for evaluating formulation technologies aimed at improving oral bioavailability of catechol drugs. Patent literature explicitly identifies compounds of this structural class as having only 4–5% oral bioavailability, which can be improved through acid-stabilized solid oral preparations [2].

Opioid-Dopamine Dual Pharmacology Mechanistic Studies

The compound's structural homology to Profadol (μ-opioid mixed agonist-antagonist) combined with the catechol pharmacophore (characteristic of dopamine receptor ligands) makes it a unique tool for investigating the interplay between opioid and dopaminergic signaling pathways, particularly in the context of reward, analgesia, and motor control [3].

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